Clindamycin B-d3 is a deuterated form of clindamycin B, an antibiotic belonging to the lincosamide class. Clindamycin B is known for its efficacy against various bacterial infections, particularly those caused by anaerobic bacteria and certain strains of gram-positive organisms. The deuteration in clindamycin B-d3 enhances its stability and can be beneficial in pharmacokinetic studies.
Clindamycin B-d3 is synthesized from clindamycin through deuteration processes. Clindamycin itself is derived from the fermentation of Streptomyces lincolnensis and has been widely used in clinical settings for treating infections.
Clindamycin B-d3 is classified as:
The synthesis of clindamycin B-d3 typically involves the following steps:
The molecular structure of clindamycin B-d3 retains the core structure of clindamycin but with specific hydrogen atoms replaced by deuterium. This modification can be represented as follows:
Clindamycin B-d3 participates in various chemical reactions typical of lincosamides, including:
Clindamycin B-d3 exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 23S ribosomal RNA component of the 50S ribosomal subunit in bacteria, preventing peptide bond formation during translation.
Clindamycin B-d3 is utilized in various scientific applications, including:
Clindamycin B-d3 (alternatively designated Clindamycin-d3 hydrochloride) is a deuterated isotopologue of the antibiotic clindamycin where three hydrogen atoms (³H) are replaced by deuterium atoms (²H or D) at the N-methyl group position of the pyrrolidine ring. This targeted deuteration preserves the core pharmacological structure while creating a chemically distinct tracer molecule essential for advanced research applications. The molecular formula is C18H30D3ClN2O5S, with a molecular weight of 464.46 g/mol (versus 424.98 g/mol for non-deuterated clindamycin) [2] [10]. The chemical structure maintains the original 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside backbone, ensuring biological relevance [1] [6].
Table 1: Key Chemical Identifiers of Clindamycin B-d3
Property | Value |
---|---|
CAS Number | 1356933-72-6 (HCl salt) / 1356992-88-5 (base) |
Molecular Formula | C₁₈H₃₀D₃ClN₂O₅S |
Exact Mass | 464.46 g/mol |
Parent Compound | Clindamycin (CAS 18323-44-9) |
Isotopic Purity | ≥98% (by NMR/MS analysis) |
Chemical Structure Feature | N-CH₃ → N-CD₃ substitution |
Synthesis involves reacting clindamycin free base with deuterated methyl iodide (CD3I) under controlled alkaline conditions to achieve selective N-methyl deuteration. This is followed by purification via preparative HPLC to achieve high isotopic purity (>98%) [2] [8]. The hydrochloride salt form enhances stability for storage and handling. Critical quality control parameters include isotopic enrichment (validated by mass spectrometry), chemical purity (HPLC-UV), and stereochemical integrity (chiral chromatography) [8].
Deuterium labeling serves as a powerful tool in pharmaceutical research due to the kinetic isotope effect (KIE), where the stronger C-D bond (versus C-H) alters metabolic pathways. For Clindamycin B-d3, this manifests primarily in:
Table 2: Research Applications Enabled by Deuterium Labeling
Application | Mechanism | Outcome |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS using deuterated IS | Eliminates matrix effects; achieves sub-ng/mL detection limits [6] |
Metabolic Pathway Mapping | Tracking deuterium retention/loss in metabolites via mass shifts | Identifies major/minor clearance routes; detects reactive intermediates |
Drug-Drug Interaction Studies | Assessing CYP3A4 inhibition/induction by comparing deuterated/non-deuterated kinetics | Quantifies enzyme-specific contributions to metabolism [8] |
Tissue Distribution Studies | Isotopic tagging for detection in MALDI imaging mass spectrometry | Visualizes spatial drug distribution without antibody probes |
The development of isotopically labeled clindamycin derivatives parallels advances in both antibiotic research and isotope chemistry:
Synthetic challenges have included:
Future trajectories include the development of ¹³C/¹⁵N-doubly labeled clindamycin for complex metabolic flux studies and deuterated analogs of next-generation lincosamides (e.g., iboxamycin) designed to overcome ribosomal methylation resistance [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3